SRN-927 -

SRN-927

Catalog Number: EVT-1535587
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SRN-927 is an orally available, nonsteroidal selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, SERD SRN-927 specifically binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.
Source and Classification

SRN-927 is categorized under next-generation endocrine therapy agents. It acts by selectively degrading the estrogen receptor alpha, which plays a critical role in the proliferation of estrogen-dependent tumors. This compound represents a significant advancement over earlier selective estrogen receptor modulators and degraders due to its potent antagonistic effects and improved pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of SRN-927 involves multiple steps, employing methods such as Ullmann coupling and alkylation. The core structure is based on a chromene framework, which is modified with various side chains to enhance its biological activity.

  1. Ullmann Coupling: This method involves coupling an amino alcohol side chain with an aryl iodide on the chromene core.
  2. Alkylation: Cyclic amines are introduced via nucleophilic substitution of mesylate intermediates.

The synthesis pathway has been optimized to maximize the efficacy of the compound while ensuring high yield and purity, with specific modifications leading to improved estrogen receptor degradation capabilities .

Molecular Structure Analysis

Structure and Data

Key structural data includes:

  • Molecular Formula: C22H24F2N2O3
  • Molecular Weight: 396.44 g/mol
  • 3D Conformation: Crystal structures have elucidated the spatial arrangement of substituents, which is crucial for its interaction with the estrogen receptor .
Chemical Reactions Analysis

Reactions and Technical Details

SRN-927 undergoes specific chemical reactions that facilitate its action as an estrogen receptor degrader. Upon binding to the estrogen receptor, it induces conformational changes that lead to the receptor's degradation via ubiquitin-mediated proteolysis. This process effectively reduces the levels of functional estrogen receptors within tumor cells, inhibiting their growth.

The compound has been shown to maintain activity against both wild-type and mutant forms of the estrogen receptor, which is particularly relevant in cases where resistance to conventional therapies occurs .

Mechanism of Action

Process and Data

The mechanism by which SRN-927 exerts its effects involves:

  1. Binding: SRN-927 binds selectively to the estrogen receptor alpha.
  2. Conformational Change: This binding induces a change in the receptor's conformation.
  3. Degradation: The altered conformation triggers degradation pathways that lead to reduced levels of the receptor.

Studies indicate that SRN-927 effectively suppresses estrogen-mediated transcriptional activity, providing a robust therapeutic effect against estrogen-dependent tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SRN-927 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents; limited aqueous solubility.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data is essential for formulation but varies based on purity.

These properties are critical for developing formulations suitable for oral administration .

Applications

Scientific Uses

SRN-927 is primarily investigated for its application in treating metastatic estrogen receptor-positive breast cancer. Clinical trials have demonstrated its efficacy in patients who have developed resistance to traditional therapies such as tamoxifen. Its ability to degrade both wild-type and mutant forms of the estrogen receptor positions it as a promising candidate in oncology, particularly for patients facing endocrine resistance .

Chemical and Pharmacological Identity of SRN-927

Nomenclature and Structural Classification

IUPAC Name and Synonyms

The compound designated as SRN-927 is systematically named (2S)-2-(4-{2-[3-(Fluoromethyl)-1-azetidinyl]ethoxy}phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol according to International Union of Pure and Applied Chemistry (IUPAC) conventions [6]. It is widely referenced in scientific literature and commercial catalogs under several synonyms, including GDC-0927, RG-6047, and SRN 927 [2] [3] [6]. These aliases reflect its developmental history across multiple research entities.

Molecular Formula and Weight

SRN-927 has a molecular formula of C₂₈H₂₈FNO₄ and a molecular weight of 461.53 g/mol [3] [6]. The compound's exact mass is 461.2002 g/mol, with an elemental composition of carbon (72.87%), hydrogen (6.12%), fluorine (4.12%), nitrogen (3.03%), and oxygen (13.87%) [6].

Table 1: Molecular Identity of SRN-927

PropertyValue
IUPAC Name(2S)-2-(4-{2-[3-(Fluoromethyl)-1-azetidinyl]ethoxy}phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol
SynonymsGDC-0927, RG-6047, SRN 927
Molecular FormulaC₂₈H₂₈FNO₄
Molecular Weight461.53 g/mol
Exact Mass461.2002 g/mol
CAS Number (Free Base)1642297-01-5

Structural Features

The architecture of SRN-927 centers on a bis-phenol chromen-6-ol core decorated with a fluoromethyl-substituted azetidine side chain [5] [6]. Key structural elements include:

  • A chiral chromene scaffold with a methyl group at the C4 position and phenolic hydroxyl groups at C3 and C6. Stereochemistry at the C2 position (S-configuration) is critical for activity [5] [6].
  • A 3-(fluoromethyl)azetidine moiety linked via an ethoxy spacer to the para-position of one phenyl ring. The fluoromethyl group (-CH₂F) enhances ERα degradation efficacy compared to non-fluorinated analogs [5].
  • Hydrogen-bonding capabilities via phenolic hydroxyl groups, facilitating interactions with the estrogen receptor ligand-binding domain (LBD) [5] [9].

Chemical Taxonomy

Classification as a Nonsteroidal SERD

SRN-927 is classified pharmacologically as a nonsteroidal selective estrogen receptor degrader (SERD) [3] [8]. This designation signifies its dual mechanism:

  • Competitive Antagonism: Binds ERα with high affinity (IC₅₀ = 0.2–0.3 nM in MCF7 cells), displacing endogenous estradiol [3] [7].
  • Receptor Degradation: Induces proteasomal degradation of ERα, reducing cellular receptor levels by up to 97% within 4 hours of treatment [5] [7]. Unlike steroidal SERDs (e.g., fulvestrant), SRN-927 achieves this via a nonsteroidal scaffold optimized for oral bioavailability [8] [9].

Comparison with Steroidal and Other Nonsteroidal SERDs

Table 2: Pharmacological Comparison of SERD Classes

FeatureSteroidal SERDs (e.g., Fulvestrant)Nonsteroidal SERDs (SRN-927)Other Nonsteroidal SERDs (e.g., GDC-0810)
Chemical ScaffoldEstradiol-derived steroidal backboneBis-phenol chromeneIndazole or triphenylalkene
Administration RouteIntramuscular injectionOralOral
ERα Degradation Efficacy~70–80%97%91%
Key Structural Motif7α-alkylsulfinyl side chain3-(Fluoromethyl)azetidineAcrylic acid substituent
Oral BioavailabilityLow (requires high-dose injection)High (QD dosing feasible)Moderate to high

Mechanistic Distinctions:

  • vs. Steroidal SERDs: SRN-927 induces a distinct ERα conformational change compared to fulvestrant, as confirmed by peptide interaction profiling [9]. This unique conformation maximizes ubiquitination efficiency and avoids cross-resistance with tamoxifen [5] [9].
  • vs. Other Nonsteroidal SERDs:
  • The fluoromethyl-azetidine group in SRN-927 enhances degradation efficacy (97%) compared to pyrrolidine or piperidine analogs (63–89%) [5].
  • Unlike carboxylic acid-based SERDs (e.g., GDC-0810), SRN-927’s neutral side chain improves cellular permeability and avoids off-target interactions with other nuclear receptors [9].
  • SRN-927 maintains degradation efficacy in monophenol chromene derivatives (98%), a flexibility not observed in earlier nonsteroidal SERDs [5].

Pharmacokinetic Advantages:

  • Orally bioavailable with exposure supporting once-daily (QD) dosing [3] [6].
  • Achieves tumor regression in tamoxifen-resistant xenografts at lower doses than fulvestrant due to superior tissue distribution [5] [9].

Table 3: In Vitro Profile of SRN-927 vs. Reference SERDs

ParameterSRN-927FulvestrantGDC-0810
ERα IC₅₀ (MCF7 Proliferation)0.1–0.3 nM0.5–1.0 nM1–2 nM
ERα Degradation (4 hrs)97%80%91%
Proteasome DependenceYesYesYes
ESR1 Mutant ActivityYesPartialYes

Data compiled from [3] [5] [7].

Properties

Product Name

SRN-927

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

SRN927; SRN 927; SRN-927.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.